molecular formula C12H15NO2 B14476328 N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine CAS No. 66361-85-1

N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine

Cat. No.: B14476328
CAS No.: 66361-85-1
M. Wt: 205.25 g/mol
InChI Key: WSYQTIOGCFHGED-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxy group and a hydroxylamine moiety attached to a dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out under specific conditions to ensure the formation of the desired product. The starting materials include 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one and hydroxylamine hydrochloride. The reaction is usually conducted in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives .

Scientific Research Applications

N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine include:

Uniqueness

This compound is unique due to its specific structural features, such as the ethoxy group and hydroxylamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

66361-85-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(6-ethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO2/c1-2-15-10-6-7-11-9(8-10)4-3-5-12(11)13-14/h6-8,14H,2-5H2,1H3

InChI Key

WSYQTIOGCFHGED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=NO)CCC2

Origin of Product

United States

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